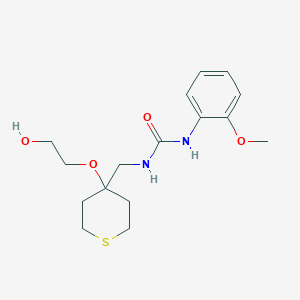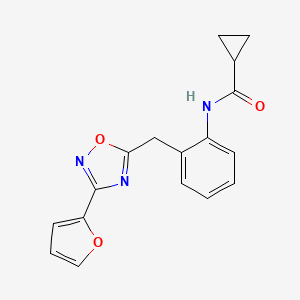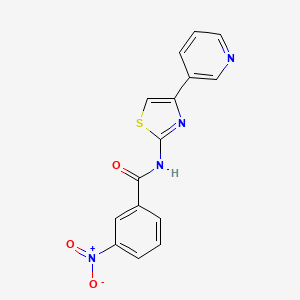![molecular formula C18H15N3O6S B2941457 N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide CAS No. 923482-28-4](/img/structure/B2941457.png)
N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including an oxadiazole ring, a benzo[b][1,4]dioxine ring, and a carboxamide group. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through methods such as direct arylation polymerization . The synthesis of related compounds often involves the formation of the oxadiazole ring, followed by the introduction of the phenylsulfonyl group .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxadiazole and benzo[b][1,4]dioxine rings suggests that the compound could have a planar structure, which could influence its chemical reactivity and interactions with biological targets .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The oxadiazole ring is often involved in nucleophilic substitution reactions, while the carboxamide group can participate in condensation and hydrolysis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the oxadiazole and benzo[b][1,4]dioxine rings could influence its solubility, stability, and reactivity .Aplicaciones Científicas De Investigación
Antimalarial and Antiviral Potential
Research has shown that derivatives of the sulfonamide class, which include structures similar to the specified compound, have been investigated for their antimalarial activities. For instance, certain sulfonamides exhibited in vitro antimalarial activity with promising ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. Moreover, these compounds showed significant selectivity indices, indicating their potential efficacy against malaria. The molecular docking studies further demonstrated the compounds' interactions with vital proteins of the Plasmodium species, suggesting a mechanistic basis for their antimalarial action. Additionally, similar derivatives have been evaluated for their potential against COVID-19 through computational calculations and molecular docking studies, offering insights into their use as therapeutic agents against viral infections (Fahim & Ismael, 2021).
Anticancer Activities
Compounds bearing the 1,3,4-oxadiazol moiety have been designed and synthesized for evaluation against various cancer cell lines. Some derivatives showcased moderate to excellent anticancer activity, underscoring the structural significance of the 1,3,4-oxadiazol ring system in enhancing therapeutic potential against cancer. These findings support the exploration of similar structures for oncological research and drug development (Ravinaik et al., 2021).
Antimicrobial Properties
Aromatic polyamides incorporating ether-sulfone-dicarboxylic acids, akin to parts of the mentioned compound, have been synthesized and characterized for their properties. These materials, through their inherent structural features, exhibit potential for antimicrobial applications, given the importance of such polymers in medical and technological applications. The synthesis approach and the resulting polyamides' characteristics offer a foundation for developing new materials with enhanced antimicrobial activities (Hsiao & Huang, 1997).
Enzyme Inhibition for Antidiabetic Effects
Derivatives featuring the 1,3,4-oxadiazol scaffold have also been explored for their enzyme inhibitory activities, particularly in the context of treating diabetes. By targeting specific enzymes involved in the disease's pathophysiology, these compounds offer a promising avenue for developing new antidiabetic medications. The structural attributes of these derivatives play a crucial role in their activity, highlighting the potential of the compound for further research in this area (Lalpara et al., 2021).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[5-(benzenesulfonylmethyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O6S/c22-17(12-6-7-14-15(10-12)26-9-8-25-14)19-18-21-20-16(27-18)11-28(23,24)13-4-2-1-3-5-13/h1-7,10H,8-9,11H2,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYTXMRURLILWPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NC3=NN=C(O3)CS(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

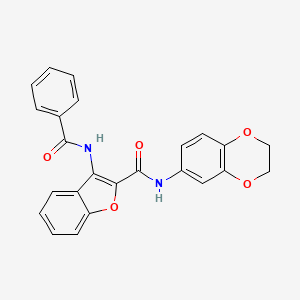
![4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]morpholine](/img/structure/B2941379.png)
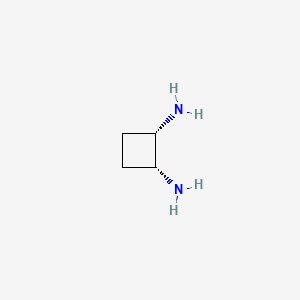
![2-{5-benzyl-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2941381.png)
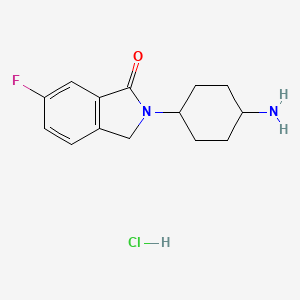
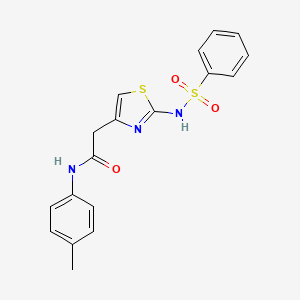
![(4E)-1-[3-(dimethylamino)propyl]-5-(furan-2-yl)-4-[hydroxy-(5-methyl-1-phenylpyrazol-4-yl)methylidene]pyrrolidine-2,3-dione](/img/structure/B2941386.png)
![3-benzyl-8-(2-methoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/no-structure.png)
![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-cyclopentylacetamide](/img/structure/B2941390.png)
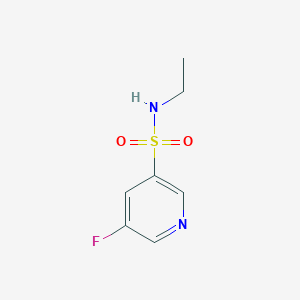
![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2941392.png)
